molecular formula C23H22ClFN4O2 B3405573 N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1396746-51-2

N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B3405573
CAS RN: 1396746-51-2
M. Wt: 440.9
InChI Key: KNRFZILBMYBIGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, a pyrimidine ring, and two phenyl rings, one of which is substituted with a fluorine and a chlorine atom .


Synthesis Analysis

The synthesis of this compound has been detailed in a research paper . The process starts from a common picolinamide core scaffold and involves the evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .

Scientific Research Applications

Gas Chromatography

This compound has been used in Gas Chromatography , a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Metabotropic Glutamate Receptor 4 Modulation

The compound has been characterized as a potent and selective mGlu4 PAM (Positive Allosteric Modulator) . This means it can enhance the activity of the metabotropic Glutamate Receptor 4, which is a potential therapeutic target for Parkinson’s disease .

Preclinical Safety Studies

The compound has suitable in vivo pharmacokinetic properties and has been used in preclinical safety studies in three different species . This is crucial in drug development to ensure the safety of potential therapeutic compounds.

In Vitro ADME and hERG Testing

The compound has been used in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and hERG (human Ether-à-go-go-Related Gene) testing . These tests are important in drug discovery to predict the drug’s bioavailability and potential cardiac toxicity.

Kinase Profiling

The compound has been used in kinase profiling . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play key roles in cell signaling, growth, and differentiation. Profiling the activity of kinases can help in the development of targeted therapies.

Cocrystal Design

The compound has been used in cocrystal design . Cocrystals are a type of crystal structure that consists of two or more different molecules, typically an active pharmaceutical ingredient and a coformer. Cocrystal design can improve the solubility, bioavailability, and stability of drugs .

Pharmacokinetic Tests

The compound has been used in pharmacokinetic tests . These tests study how a drug is absorbed, distributed, metabolized, and excreted by the body, which is crucial in drug development.

In Vivo Efficacy Studies

The compound has been used in in vivo efficacy studies . These studies test the therapeutic effects of a drug in living organisms, providing valuable information about the drug’s effectiveness.

Mechanism of Action

This compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This suggests that it may enhance the activity of this receptor, which could have potential therapeutic effects .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-31-18-5-2-15(3-6-18)21-13-22(27-14-26-21)29-10-8-16(9-11-29)23(30)28-17-4-7-20(25)19(24)12-17/h2-7,12-14,16H,8-11H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRFZILBMYBIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
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N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide

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